molecular formula C29H32N6O4 B11033982 (2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B11033982
M. Wt: 528.6 g/mol
InChI Key: UYHRWEQIGPIOJH-ZHACJKMWSA-N
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Description

The compound (2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, an indole moiety, and a trimethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the 4,6-dimethylpyrimidine and the 3,4,5-trimethoxyphenylprop-2-enamide. These intermediates are then coupled using appropriate reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives that could exhibit enhanced properties or functionalities.

Biology

The compound has been investigated as a biochemical probe or inhibitor in various biological assays. Its ability to interact with specific enzymes or receptors makes it a candidate for studying cellular mechanisms and signaling pathways.

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects : Research indicates potential inhibition of enzymes like acetylcholinesterase, which is relevant in Alzheimer's disease.

Industrial Applications

The compound may find applications in the development of new materials or as a catalyst in chemical reactions. Its unique properties could facilitate advancements in material science and industrial chemistry.

Case Studies and Research Findings

Several studies have documented the biological activity of compounds related to this structure:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL.
  • Cytotoxicity Studies : Investigations into the cytotoxic effects against cancer cell lines indicate selective toxicity towards malignant cells while sparing normal cells.
  • Enzyme Inhibition Studies : The compound may inhibit key enzymes involved in metabolic pathways relevant to disease progression, providing insights into potential therapeutic applications.

Mechanism of Action

The mechanism by which (2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide exerts its effects involves interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide: stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced binding affinity or selectivity for certain molecular targets, making it a valuable compound for research and development.

Biological Activity

The compound (2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide represents a complex structure with potential pharmacological applications. This article delves into its biological activity, particularly focusing on antimicrobial and anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a unique combination of an indole moiety and a pyrimidine ring, which are known for their biological significance. The structure can be summarized as follows:

  • Molecular Formula : C22H28N4O3
  • Molecular Weight : 396.49 g/mol
  • Key Functional Groups :
    • Indole
    • Pyrimidine
    • Amide linkage
    • Trimethoxyphenyl group

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds containing indole and pyrimidine structures exhibit significant antimicrobial properties. For instance, related compounds have shown activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various indole derivatives against multiple bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics such as ampicillin. For example:

CompoundMIC (μM)Bacterial Strain
Compound A37.9–113.8Staphylococcus aureus
Compound B248–372MRSA
Compound C480–640Candida albicans

These findings suggest that the compound may possess similar or enhanced antibacterial properties compared to established antibiotics .

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Studies have indicated that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Antitumor Effects

In vitro studies have shown that specific derivatives exhibit cytotoxic effects on various cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast cancer)15Induction of apoptosis
HeLa (Cervical cancer)20Cell cycle arrest at G2/M phase
A549 (Lung cancer)30Inhibition of proliferation

These results indicate a promising avenue for further research into the compound's mechanism of action and its potential therapeutic applications .

Properties

Molecular Formula

C29H32N6O4

Molecular Weight

528.6 g/mol

IUPAC Name

(E)-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C29H32N6O4/c1-18-14-19(2)33-29(32-18)35-28(30-13-12-21-17-31-23-9-7-6-8-22(21)23)34-26(36)11-10-20-15-24(37-3)27(39-5)25(16-20)38-4/h6-11,14-17,31H,12-13H2,1-5H3,(H2,30,32,33,34,35,36)/b11-10+

InChI Key

UYHRWEQIGPIOJH-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)C

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)C

Origin of Product

United States

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